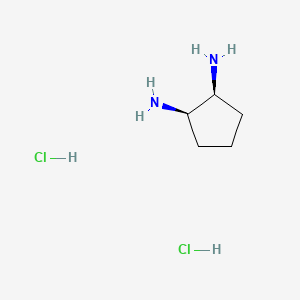

cis-Cyclopentane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-cyclopentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCLGIZICFQJBX-QGAATHCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310872-08-3 | |

| Record name | rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,2-diamine dihydrochloride can be achieved through a highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This transformation utilizes a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid, with triethylamine as an additive .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often requiring inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclopentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce different amine derivatives .

Scientific Research Applications

cis-Cyclopentane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Cyclopentane-1,2-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions are crucial for its role in catalysis and other chemical processes .

Comparison with Similar Compounds

Chemical Identity :

Commercial Availability :

- Suppliers include Pharmablock (PBXA4023-1), eMolecules (MFCD28411589), and ECHEMI, with packaging options ranging from 25 mg to 25 kg .

Comparison with Structurally Similar Compounds

cis-Cyclopentane-1,3-diamine Dihydrochloride

- CAS No.: Not explicitly listed (see ).

- Structural Difference : Amine groups at positions 1 and 3 (vs. 1 and 2 in the target compound), altering steric and electronic properties .

- Synthesis: Limited data, but likely requires distinct cyclization strategies compared to the 1,2-isomer .

- Applications : Less studied, with lower commercial availability .

trans-Cyclopentane-1,2-diamine Dihydrochloride

- CAS No.: 26227-54-3 (), 88887-87-0 ().

- Structural Difference : Trans configuration of amine groups reduces ring strain compared to the cis isomer, affecting reactivity .

- Similarity Score : 0.61 (structural similarity to target compound) vs. 0.82 (based on alternative metrics) .

- Applications : Preferred in reactions requiring lower steric hindrance .

1-Methylcyclopropanamine Hydrochloride

- CAS No.: 67376-94-7 .

- Structural Difference : Cyclopropane ring with a methyl substituent; lacks diamine functionality.

- Reactivity: Less versatile in coordination chemistry due to monodentate nature .

Target Compound :

Analogues :

- trans-1,2-Isomer : Requires alternative catalysts (e.g., acid-mediated ring-opening) with lower selectivity .

- 1,3-Isomer: No efficient diastereoselective synthesis reported; often results in mixtures .

Industrial and Research Relevance

Biological Activity

cis-Cyclopentane-1,2-diamine dihydrochloride is a cyclic diamine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

- Molecular Formula : CHClN

- Molecular Weight : 173.08 g/mol

- Structure : The compound features a cyclopentane ring with two amine groups at the 1 and 2 positions, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions are critical for:

- Enzyme Binding : The compound can form complexes with various enzymes, potentially influencing their activity.

- Cell Signaling : It plays a role in biochemical pathways involving cell signaling mechanisms, which may impact cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity :

- Enzyme Inhibition :

- Pharmacological Applications :

Case Studies

Several studies have highlighted the compound's potential in various applications:

-

Study on Antitumor Effects :

A recent study demonstrated that derivatives of cis-cyclopentane-1,2-diamine exhibited cytotoxic effects against specific cancer cell lines. The findings suggest that modifications to the amine groups could enhance efficacy and selectivity against tumor cells . -

Enzyme Interaction Studies :

Research focusing on the interaction of cis-cyclopentane-1,2-diamine with enzymes has shown promising results in understanding its mechanism of action. The ability of the compound to form stable complexes with target enzymes indicates potential therapeutic applications in drug design.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 310872-08-3 | Potential antitumor and enzyme inhibition activities |

| trans-Cyclopentane-1,3-diamine dihydrochloride | 1799439-22-7 | Similar enzyme interactions but different stereochemistry |

| (1S,2S)-Cyclohexane-1,2-diamine | 21436-03-3 | Exhibits distinct pharmacological properties |

Q & A

Q. What are the current synthetic methodologies for cis-cyclopentane-1,2-diamine dihydrochloride, and how is diastereoselectivity achieved?

The compound can be synthesized via organophotoredox-catalyzed [3 + 2] cycloadditions, which offer high diastereoselectivity (>95%) under mild conditions. Key steps include:

- Using aryl diazonium salts as radical precursors.

- Optimizing photocatalyst loading (e.g., 2 mol% eosin Y) and reaction time (6–12 hours).

- Employing cyclopentene derivatives to form the cis-configured diamine backbone.

Diastereoselectivity arises from steric control during the cycloaddition step, favoring the cis isomer due to reduced torsional strain .

Q. What analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

Q. How should this compound be stored to ensure stability?

- Store under inert gas (e.g., argon) at −20°C to prevent oxidation.

- Protect from moisture using desiccants (e.g., silica gel) to avoid hydrolysis.

- Avoid prolonged exposure to light, as photodegradation may occur .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated in asymmetric synthesis?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.

- Circular Dichroism (CD) : Compare optical rotation with reference standards.

- Crystallographic Analysis : Resolve absolute configuration via X-ray diffraction of derivatives (e.g., chiral acylated products) .

Q. What pharmacological screening models are suitable for studying bioactivity?

- In Vitro Receptor Binding Assays : Test affinity for targets like mGlu7 receptors using radioligand displacement (e.g., -AMN082).

- Behavioral Models : Employ the forced swim test (FST) or tail suspension test (TST) in rodents to assess antidepressant-like activity.

- Dose-Response Studies : Optimize compound solubility in saline or DMSO for intraperitoneal administration .

Q. How do solvent polarity and pH affect the solubility of this compound?

- Polar Solvents : High solubility in water or methanol due to ionic interactions.

- pH-Dependent Solubility : Protonation of amine groups enhances solubility in acidic buffers (pH < 3).

- Co-Solvent Systems : Use ethanol/water mixtures (1:1 v/v) to balance solubility and stability. Conduct UV-Vis spectroscopy to monitor aggregation .

Q. What mechanistic insights exist for organophotoredox-catalyzed synthesis of this compound?

- Radical Initiation : Photocatalyst (e.g., eosin Y) generates aryl radicals from diazonium salts under visible light.

- Cycloaddition Pathway : Radical addition to cyclopentene forms a stabilized cyclohexyl radical intermediate.

- DFT Calculations : Predict transition-state geometries to rationalize cis selectivity and optimize catalyst design .

Q. How can conflicting pharmacological data from different assays be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.